![molecular formula C7H5N5O2 B1605305 5-(2-nitrophenyl)-2H-tetrazole CAS No. 53257-40-2](/img/structure/B1605305.png)
5-(2-nitrophenyl)-2H-tetrazole
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 5-(2-nitrophenyl)-2H-tetrazole has been reported. For instance, 5-(2-nitrophenyl)furfural, a furfural derivative, was used in the synthesis of (5-(2-nitrophenyl)furfuran-2-yl)methanol . Another study reported the use of phosphoramidites with the benzoyl-2-(2-nitrophenyl)-propoxycarbonyl (BzNPPOC) photolabile protecting group on the 3′-hydroxyl group for the reverse synthesis of complex DNA arrays .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 5-(2-nitrophenyl)-2H-tetrazole have been studied. For instance, the mechanism of methanol photorelease from 2-nitrobenzyl methyl ether and 1-(2-nitrophenyl)ethyl methyl ether was studied . Another study reported the rearrangement of highly reactive nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides for the facile construction of amide bonds .Scientific Research Applications
Corrosion Inhibition
5-(2-nitrophenyl)-2H-tetrazole derivatives demonstrate significant potential in corrosion inhibition. A study on 1-(4-nitrophenyl)-5-amino-1H-tetrazole revealed its effectiveness in inhibiting the corrosion of 316L stainless steel in an acidic medium. The inhibitor showed excellent efficiency against corrosion in a sulfuric acid environment, adhering to the Langmuir adsorption model (Ehsani et al., 2014).
Enzyme Activity Visualization
5-(2-nitrophenyl)-2H-tetrazole derivatives have been used in histochemistry. For instance, a p-nitrophenyl substituted ditetrazole, Nitro-BT, facilitated the cytochemical visualization of enzymatic activity in tissue sections, offering insights into enzyme distribution in various tissues (Nachlas et al., 1957).
Synthesis of Medical Agents
These compounds are significant in synthesizing new medical agents. For example, the reaction of 5-methylsulfinyl-1-(4-nitrophenyl)tetrazole with nitrogen-centered nucleophiles has been studied for creating functionally substituted tetrazoles, which are valuable in medical agent synthesis (Egorova et al., 2005).
Nuclear Magnetic Resonance and Mass Spectral Analysis
Their utility in nuclear magnetic resonance (NMR) and mass spectral analysis is noteworthy. Studies on compounds like 5-p-nitrophenyl-tetrazole have helped in understanding characteristic differences in spectra, assisting in structural assignments and analysis of molecular interactions (Fraser & Haque, 1968).
Antitubercular Agents
Tetrazole derivatives containing nitro substituents are promising as antitubercular agents. Research has shown that certain 5-[(3,5-dinitrobenzyl)sulfanyl]-2H-tetrazole derivatives exhibit high antimycobacterial activity, indicating their potential in tuberculosis treatment (Karabanovich et al., 2015).
Catalytic Properties for Ester Hydrolysis
5-alkyl-1H-tetrazoles, including 5-(2-nitrophenyl)-2H-tetrazole derivatives, have been shown to be effective catalysts for ester hydrolysis at neutral pH. This catalytic property enhances their utility in various chemical processes (Bhattacharya & Vemula, 2005).
Safety and Hazards
properties
IUPAC Name |
5-(2-nitrophenyl)-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)6-4-2-1-3-5(6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENCYJMPEDACFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349909 | |
Record name | 5-(2-nitrophenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-nitrophenyl)-2H-tetrazole | |
CAS RN |
53257-40-2 | |
Record name | 5-(2-nitrophenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.